molecular formula C13H12N2O2 B8288761 5-methyl-1-(4-vinylphenyl)-1H-pyrazole-4-carboxylic acid

5-methyl-1-(4-vinylphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B8288761
M. Wt: 228.25 g/mol
InChI Key: AGCMFKXVUBCFBT-UHFFFAOYSA-N
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Patent
US09150555B2

Procedure details

Tetrahydrofuran (10 ml) was added to 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (1.5 g) described in Reference Example 26(1), palladium (II) acetate (108 mg), 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (S-Phos) (198 mg), vinylboronic acid pinacol ester (1.04 g) and tripotassium phosphate (2.6 g), and stirred at 100° C. for 7 hours. Water was added to the reaction solution, extracted with ethyl acetate, and the organic layer was washed with water and saturated brine, dried over anhydrous sodium sulfate and concentrated in vacuo. The resulting residue was purified with silica gel column chromatography (n-hexane/ethyl acetate). 4N Aqueous solution of sodium hydroxide (4 ml) and ethanol (10 ml) were added to the purified yellow oily product, stirred at 80° C. for two hours and the reaction solution was washed with ethyl acetate. 1N Hydrochloric acid aqueous solution was added to the aqueous layer at 0° C., and the precipitated solid was washed with diethyl ether and water to give 5-methyl-1-(4-vinylphenyl)-1H-pyrazole-4-carboxylic acid (508 mg).
Quantity
198 mg
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step Two
Name
tripotassium phosphate
Quantity
2.6 g
Type
reactant
Reaction Step Three
Quantity
108 mg
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
1.5 g
Type
reactant
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:7]=[N:8][N:9]([C:12]2[CH:17]=[CH:16][C:15](Br)=[CH:14][CH:13]=2)[C:10]=1[CH3:11])=[O:5])C.[CH:19]1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCC[CH2:20]1.C(B1OC(C)(C)C(C)(C)O1)=C.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O.O1CCCC1>[CH3:11][C:10]1[N:9]([C:12]2[CH:13]=[CH:14][C:15]([CH:19]=[CH2:20])=[CH:16][CH:17]=2)[N:8]=[CH:7][C:6]=1[C:4]([OH:3])=[O:5] |f:3.4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
198 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
Step Two
Name
Quantity
1.04 g
Type
reactant
Smiles
C(=C)B1OC(C)(C)C(C)(C)O1
Step Three
Name
tripotassium phosphate
Quantity
2.6 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Four
Name
Quantity
108 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)OC(=O)C=1C=NN(C1C)C1=CC=C(C=C1)Br
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified with silica gel column chromatography (n-hexane/ethyl acetate)
ADDITION
Type
ADDITION
Details
4N Aqueous solution of sodium hydroxide (4 ml) and ethanol (10 ml) were added to the purified yellow oily product
STIRRING
Type
STIRRING
Details
stirred at 80° C. for two hours
Duration
2 h
WASH
Type
WASH
Details
the reaction solution was washed with ethyl acetate
ADDITION
Type
ADDITION
Details
1N Hydrochloric acid aqueous solution was added to the aqueous layer at 0° C.
WASH
Type
WASH
Details
the precipitated solid was washed with diethyl ether and water

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
CC1=C(C=NN1C1=CC=C(C=C1)C=C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 508 mg
YIELD: CALCULATEDPERCENTYIELD 461.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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